molecular formula C21H20O B12573575 7-Tert-butyl-1-methoxypyrene CAS No. 189371-39-9

7-Tert-butyl-1-methoxypyrene

Cat. No.: B12573575
CAS No.: 189371-39-9
M. Wt: 288.4 g/mol
InChI Key: QGLBFZUILRSYNX-UHFFFAOYSA-N
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Description

7-Tert-butyl-1-methoxypyrene is a pyrene derivative functionalized with a tert-butyl group at the 7-position and a methoxy group at the 1-position. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is widely studied for its photophysical properties, including strong fluorescence and excimer formation. The introduction of substituents like tert-butyl and methoxy groups modifies its electronic structure, solubility, and aggregation behavior.

Synthesis: The compound is synthesized via a multi-step process. As described in , precursor 1,3-dibromo-7-tert-butylpyrene undergoes substitution reactions. The tert-butyl group is likely introduced early to sterically shield the pyrene core, influencing reactivity at adjacent positions.

Properties

CAS No.

189371-39-9

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

7-tert-butyl-1-methoxypyrene

InChI

InChI=1S/C21H20O/c1-21(2,3)16-11-14-6-5-13-8-10-18(22-4)17-9-7-15(12-16)19(14)20(13)17/h5-12H,1-4H3

InChI Key

QGLBFZUILRSYNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)OC)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-1-methoxypyrene typically involves the electrophilic aromatic substitution of pyrene. The 2 and 7 positions of pyrene are less reactive towards electrophilic substitution compared to the 1, 3, 6, and 8 positions. selective substitution can be achieved using bulky electrophiles such as tert-butyl chloride . The methoxylation at the 1 position can be carried out using methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Small-scale laboratory synthesis remains the primary method for obtaining this compound .

Comparison with Similar Compounds

Key Properties :

  • Electron Donor/Acceptor Effects: The methoxy group acts as an electron donor, enhancing fluorescence quantum yield by stabilizing excited states.
  • Steric Effects : The bulky tert-butyl group reduces π-π stacking, improving solubility in organic solvents and mitigating aggregation-induced quenching .
  • Photostability : Substitution at the 1- and 7-positions may reduce photodegradation compared to unsubstituted pyrene.
Table 1: Substituent Effects on Pyrene Derivatives
Compound Substituents Key Properties Reference
7-Tert-butyl-1-methoxypyrene 7-tert-butyl, 1-methoxy Enhanced solubility (tert-butyl), red-shifted fluorescence (methoxy donor)
1-Methoxypyrene 1-methoxy Strong fluorescence but prone to aggregation; lower solubility General Knowledge
7-Tert-butylpyrene 7-tert-butyl High solubility; reduced fluorescence due to lack of electron-donating groups
1,3-Bis(4-methoxyphenylethynyl)-7-tert-butylpyrene (2c) 7-tert-butyl, 1,3-bis(arylethynyl) Extended conjugation via ethynyl groups; broader absorption/emission spectra

Key Comparisons :

Electron-Donating vs. Extended Conjugation :

  • 7-Tert-butyl-1-methoxypyrene relies on the methoxy group for electron donation, leading to moderate fluorescence red-shifting. In contrast, ethynyl-substituted analogs like 2c exhibit broader absorption due to extended π-conjugation .
  • The tert-butyl group in 7-tert-butyl-1-methoxypyrene improves solubility compared to 1-methoxypyrene but may reduce intermolecular interactions critical for excimer formation.

Positional Effects :

  • Substitution at the 1-position (as in 1-methoxypyrene) maximizes steric and electronic effects on the pyrene core. Derivatives with substituents at adjacent positions (e.g., 2-methoxy) may exhibit altered photophysical behavior.

Synthetic Complexity :

  • 7-Tert-butyl-1-methoxypyrene requires precise regioselective substitution, while bis-substituted analogs (e.g., 2c) involve multi-step coupling reactions, as seen in .

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